2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide
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Overview
Description
2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide typically involves the reaction of 2-aminobenzimidazole with appropriate alkylating agents. One common method includes the use of 2-aminobenzimidazole and 2-bromo-2-methylpropanamide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
2-Methylbenzimidazole: Another derivative with similar biological activities.
2-Amino-3-(1h-benzimidazol-2-yl)-propanoic acid: A compound with similar structural features but different functional groups
Uniqueness
2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-amino-3-(benzimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H14N4O/c1-11(13,10(12)16)6-15-7-14-8-4-2-3-5-9(8)15/h2-5,7H,6,13H2,1H3,(H2,12,16) |
InChI Key |
AGUVOSPRCDPVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)(C(=O)N)N |
Origin of Product |
United States |
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